molecular formula C15H15ClN4OS B2761753 (2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2097940-40-2

(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2761753
CAS No.: 2097940-40-2
M. Wt: 334.82
InChI Key: GKOYYQSAILFVKK-AATRIKPKSA-N
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Description

(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one is a recognized potent and selective ATP-competitive inhibitor of Death-Associated Protein Kinase 1 (DAPK1). This compound has emerged as a critical pharmacological tool for elucidating the complex roles of DAPK1 in various cellular pathways. DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death and is implicated in an array of pathological states. Its primary research value lies in the investigation of ischemic and other neurodegenerative diseases , where DAPK1 activity is known to contribute to neuronal loss, particularly through its interaction with the NMDA receptor and promotion of excitotoxicity. Furthermore, due to DAPK1's role in tumor suppression, metastasis, and autophagy, this inhibitor is also extensively utilized in oncology research to study cell survival, proliferation, and death signaling pathways in various cancer models. By selectively inhibiting DAPK1, researchers can dissect its specific contributions to apoptosis, membrane blebbing, and inflammatory responses, providing invaluable insights for developing novel therapeutic strategies for stroke, Alzheimer's disease, and specific cancers.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4OS/c16-13-4-2-1-3-12(13)5-6-15(21)20-9-7-19(8-10-20)14-11-17-22-18-14/h1-6,11H,7-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOYYQSAILFVKK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NSN=C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound (2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C15H15ClN4OSC_{15}H_{15}ClN_{4}OS, with a molecular weight of 334.82 g/mol. The structure comprises:

  • A chlorophenyl group
  • A piperazine moiety
  • A thiadiazole ring

These components contribute to its biological activity, particularly in inhibiting various enzymes and cancer cell proliferation.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures exhibit significant inhibitory effects on:

  • Fatty Acid Amide Hydrolase (FAAH) : A study identified derivatives with thiadiazole moieties as effective inhibitors of hFAAH, with certain compounds demonstrating IC50 values as low as 0.13 µM .
  • Cancer Cell Proliferation : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, derivatives based on similar scaffolds have displayed IC50 values ranging from 0.28 µg/mL to 12.5 µM .

Case Studies and Experimental Data

A series of studies have explored the biological activities of thiadiazole derivatives, including this compound. Key findings include:

Study Cell Line IC50 Value Mechanism
MCF-70.28 µg/mLInduces cell cycle arrest at G2/M phase
HepG212.5 µMInhibits proliferation via apoptosis
E. coli-Significant antibacterial activity

Structure–Activity Relationships (SARs)

The effectiveness of the compound is influenced by its structural modifications. Substituents on the phenyl ring and piperazine moiety play critical roles in enhancing cytotoxicity and selectivity towards cancer cells . For example:

  • The introduction of electron-withdrawing groups like chlorine significantly boosts activity.

Applications in Drug Development

Given its promising biological activity, this compound is being investigated for potential applications in:

  • Cancer Therapy : Targeting specific pathways involved in tumor growth.
  • Pain Management : As a FAAH inhibitor, it may modulate pain signaling pathways.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Chlorophenyl Group : Enhances lipophilicity and biological activity.
  • Piperazine Moiety : Known for its versatility in drug design and interaction with biological targets.
  • Thiadiazole Ring : Associated with various pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar thiadiazole structures exhibit significant antibacterial effects against various strains, particularly Gram-negative bacteria like Escherichia coli . The mechanism of action is likely related to the inhibition of bacterial enzymes.

Anticancer Properties

Compounds containing thiadiazole rings have shown potential as anticancer agents. Studies suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Thiadiazole derivatives are recognized for their anti-inflammatory properties, making them candidates for treating conditions characterized by excessive inflammation .

Neurological Applications

Piperazine derivatives have been explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. The compound may interact with neurotransmitter systems to exert these effects .

Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that similar thiadiazole compounds exhibited moderate to significant antibacterial activity against E. coli, supporting the potential use of this compound in treating infections .
Anticancer Activity Research on thiadiazole-based compounds indicated promising results in inhibiting cancer cell lines through various pathways, suggesting further investigation into their mechanisms of action .
Neuropharmacological Effects Piperazine derivatives have shown efficacy in animal models for anxiety and depression, highlighting the therapeutic potential of this class of compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

(2E)-1-[4-(3-Chlorophenyl)-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one ()
  • Key Differences : The thiadiazole group in the original compound is replaced with a 3-chlorophenyl ring. The β-position aromatic group is a 3,4,5-trimethoxyphenyl instead of 2-chlorophenyl.
  • Trimethoxy groups enhance steric bulk and may improve metabolic stability but reduce solubility due to increased hydrophobicity .
(2E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one ()
  • Key Differences : The thiadiazole is replaced with a benzodioxolylmethyl group.
  • Implications: The benzodioxole introduces a bicyclic, electron-rich system, which may alter binding affinity to receptors requiring planar heterocycles.

Variations in the β-Position Aromatic Group

(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one ()
  • Key Differences : The thiadiazole-piperazine moiety is absent; instead, a pyrazole ring with dual phenyl groups is present.
  • Implications :
    • The pyrazole’s hydrogen-bonding capability may enhance interactions with polar residues in target proteins.
    • Increased steric bulk from diphenylpyrazole could hinder membrane permeability .
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one ()
  • Key Differences : A dichlorophenyl group replaces the 2-chlorophenyl, and the piperazine-thiadiazole system is substituted with a pyrazole-methoxyphenyl group.
  • The methoxyphenyl-pyrazole system introduces electron-donating groups, contrasting with the thiadiazole’s electron-deficient nature .

Structural and Electronic Profiles

Compound Piperazine Substituent β-Position Group Key Features
Target Compound 1,2,5-Thiadiazol-3-yl 2-Chlorophenyl Planar thiadiazole (electron-withdrawing), rigid enone system
Compound 3-Chlorophenyl 3,4,5-Trimethoxyphenyl Bulky trimethoxy group, reduced electron withdrawal
Compound Benzodioxolylmethyl 2-Chlorophenyl Flexible benzodioxole, electron-rich bicyclic system
Compound Absent (pyrazole in β-position) 1,3-Diphenylpyrazole Hydrogen-bonding pyrazole, high steric bulk
Compound Absent (pyrazole in β-position) 2,4-Dichlorophenyl Increased lipophilicity, dual chlorine substituents

Hypothetical Bioactivity Implications

  • Thiadiazole vs. Pyrazole/Benzodioxole : Thiadiazole’s electron deficiency may favor interactions with nucleophilic residues (e.g., cysteine or lysine) in enzymatic targets, whereas pyrazole or benzodioxole could engage in π-π stacking or hydrogen bonding .
  • Chlorine Substitution : The 2-chlorophenyl group in the original compound provides moderate lipophilicity, balancing solubility and membrane permeability. Dichlorophenyl analogs () may exhibit enhanced potency but risk higher toxicity .

Q & A

[Basic] How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Catalyst Selection: Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can enhance coupling efficiency between the thiadiazole-piperazine moiety and the chlorophenyl-propenone backbone .
  • Solvent and Temperature: Polar aprotic solvents (DMF, DMSO) at 80–100°C promote solubility of intermediates, while lower temperatures (40–60°C) may reduce side reactions .
  • Purification: Column chromatography with silica gel (hexane:ethyl acetate gradients) followed by recrystallization in ethanol improves purity (>95%) .
  • Monitoring: Use TLC and HPLC to track reaction progress and quantify intermediates .

[Basic] What spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • X-ray Diffraction (XRD): Resolve crystal packing and bond angles (e.g., C=O bond length ~1.21 Å, confirming enone geometry) .
  • NMR Spectroscopy:
    • ¹H NMR: Look for vinyl proton signals at δ 6.8–7.2 ppm (E-configuration) and piperazine NH protons at δ 2.5–3.5 ppm .
    • ¹³C NMR: Carbonyl carbons appear at δ 190–200 ppm, while thiadiazole carbons resonate at δ 150–160 ppm .
  • IR Spectroscopy: Stretching frequencies for C=O (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .

[Advanced] How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:
Computational workflows include:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the enone system (HOMO at −6.2 eV) is prone to nucleophilic attack .
  • Molecular Docking: Use AutoDock Vina to simulate binding to targets like serotonin receptors. The thiadiazole ring shows π-π stacking with receptor residues (binding energy ≤ −8.5 kcal/mol) .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD ≤ 2.0 Å indicates stable binding) .

[Advanced] How should researchers address discrepancies between computational predictions and experimental results in physicochemical properties?

Methodological Answer:
Resolve contradictions via:

  • Orthogonal Validation: Compare DFT-calculated dipole moments (e.g., 4.5–5.0 D) with experimental values from dielectric constant measurements .
  • Solubility Studies: Use shake-flask methods to measure aqueous solubility (log P ~2.8) against COSMO-RS predictions .
  • Thermal Analysis: DSC/TGA can verify melting points (predicted: 180–190°C; experimental: 185°C) and decomposition patterns .

[Basic] What strategies are recommended for analyzing biological activity data, such as antimicrobial or receptor-binding assays?

Methodological Answer:

  • Dose-Response Curves: Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). For example, MIC values ≤25 µg/mL against S. aureus suggest potent activity .
  • Control Experiments: Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls (DMSO ≤1% v/v) .
  • Statistical Validation: Apply ANOVA with post-hoc Tukey tests to compare replicates (p < 0.05) .

[Advanced] How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Scaffold Modifications:
    • Replace 2-chlorophenyl with 2,6-dichlorophenyl to enhance hydrophobic interactions (log P increases by ~0.5 units) .
    • Substitute thiadiazole with triazole to improve solubility (clog P decreases from 3.1 to 2.4) .
  • Bioisosteric Replacement: Exchange the propenone group with a ketone or amide to modulate metabolic stability .
  • Activity Cliffs: Use Free-Wilson analysis to identify critical substituents (e.g., 2-Cl on phenyl improves IC₅₀ by 10-fold) .

[Advanced] What experimental and computational approaches resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Replication: Repeat assays under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ ranges: 10–50 µM) to identify outliers using Grubbs’ test .
  • Proteomics Profiling: Use LC-MS/MS to confirm target engagement (e.g., covalent binding to cysteine residues) .

[Basic] What safety and handling protocols are essential for working with this compound?

Methodological Answer:

  • Toxicity Screening: Perform Ames tests for mutagenicity and MTT assays for cytotoxicity (LD₅₀ > 500 mg/kg in rodents) .
  • PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure .
  • Waste Disposal: Neutralize with 10% NaOH before incineration to degrade thiadiazole residues .

[Advanced] How can researchers leverage machine learning to predict synthetic pathways for novel analogs?

Methodological Answer:

  • Dataset Curation: Compile reaction data (e.g., USPTO, Reaxys) with descriptors like solvent polarity and catalyst type .
  • Model Training: Use Random Forest or GNNs to predict reaction yields (R² ≥ 0.85) .
  • Validation: Compare ML-predicted pathways (e.g., Suzuki-Miyaura coupling) with experimental outcomes (yield deviation ≤15%) .

[Basic] What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage Conditions: Keep in amber vials under argon at −20°C to prevent oxidation .
  • Stability Monitoring: Perform periodic HPLC analysis (retention time shifts >5% indicate degradation) .
  • Lyophilization: Convert to a stable powder (residual solvent ≤0.1%) for long-term storage .

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